(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine is a cardiac drug proposed to have beneficial effects for the treatment of angina pectoris, arrhythmias, and ischemia by inhibiting the persistent sodium current . The compound is currently in phase II of clinical trials and targets the persistent sodium current with selectivity, producing minimal adverse effects in current experimental studies .
准备方法
The synthetic route for F-15845 involves the preparation of (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the compound is synthesized through a series of organic reactions involving the formation of the benzoxathiepin ring and subsequent functionalization .
化学反应分析
F-15845 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxyphenyl and sulfanyl groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
F-15845 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of persistent sodium currents.
作用机制
F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes . The persistent sodium current corresponds to the delayed inactivation of the major sodium channel Nav1.5 . Inhibition of this current prevents prolonged action potentials and high intracellular sodium levels, which can lead to calcium overload and cardiac myocyte death during ischemia . The compound acts on the extracellular side of the channel and shows improved effects when the membrane potential is depolarized .
相似化合物的比较
F-15845 is unique in its selective inhibition of the persistent sodium current with minimal effects on other important ion channels of the heart, including major calcium and potassium channels . This selectivity accounts for its limited effect on basal cardiac function, hemodynamic functions, and ventricular fibrillation .
Similar compounds include:
Ranolazine: Another inhibitor of the persistent sodium current, used for the treatment of chronic angina.
Lidocaine: A sodium channel blocker with broader effects on various sodium channels.
Mexiletine: A sodium channel blocker used for the treatment of arrhythmias.
F-15845 stands out due to its high selectivity and minimal adverse effects in experimental studies .
属性
CAS 编号 |
470454-73-0 |
---|---|
分子式 |
C20H25NO2S2 |
分子量 |
375.6 g/mol |
IUPAC 名称 |
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine |
InChI |
InChI=1S/C20H25NO2S2/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16/h3-10,15-16,21H,11-14H2,1-2H3/t15-,16+/m0/s1 |
InChI 键 |
HZQHAAFWVRDHMZ-JKSUJKDBSA-N |
手性 SMILES |
C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
规范 SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |
同义词 |
3-(3-(2-methoxyphenylthio)-2-methylpropyl)amino-3,4-dihydro-2H-1,5-benzoxathiepine F 15845 F-15845 F15845 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。